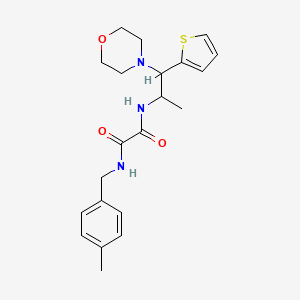

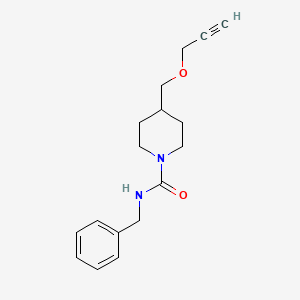

1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbazole derivatives have gained a lot of attention in medicinal chemistry over the last few decades due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .

Molecular Structure Analysis

Carbazole derivatives typically have a three-ring system containing a pyrrole ring fused on either side to a benzene ring .

Chemical Reactions Analysis

Carbazole derivatives have been used in photocatalytic transformations . They are typically donor–acceptor fluorophores, with carbazolyl as an electron donor .

Physical and Chemical Properties Analysis

Carbazole derivatives are known for their excellent redox window, good chemical stability and broad applicability .

科学的研究の応用

Chemical Synthesis and Structural Analysis

1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol and its derivatives have been explored in chemical synthesis. For example, Warad et al. (2018) detailed the synthesis of a Schiff base involving a similar compound, focusing on its structural analysis using various analytical methods like CHN-elemental analysis, TOF-MS, and NMR (Warad et al., 2018).

Biomedical Research

In the field of biomedical research, compounds like this compound have shown promise. Rad et al. (2016) synthesized novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, exhibiting significant antifungal activity, indicating potential pharmaceutical applications (Rad et al., 2016).

Material Science

In material science, derivatives of this compound have been used to synthesize polymers with specific properties. Hu et al. (2013) investigated the electrochemical and electrochromic properties of polymers synthesized from monomers containing carbazole units, demonstrating their potential in applications like smart windows and displays (Hu et al., 2013).

Alzheimer’s Disease Research

In Alzheimer’s disease research, carbazole-based cyanines, which are structurally related to this compound, have been explored as theranostic agents. Li et al. (2018) studied the effectiveness of such a compound in inhibiting amyloid-β oligomerization, indicating its potential in diagnosing and treating Alzheimer's disease (Li et al., 2018).

作用機序

The therapeutic potential of carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of diabetes . Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-carbazol-9-yl-3-(4-ethylanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-2-17-11-13-18(14-12-17)24-15-19(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,19,24,26H,2,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSZWAJLOIMQBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2964114.png)

![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2964115.png)

![2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2964118.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)

![4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2964125.png)

![4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2964127.png)

![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2964131.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B2964133.png)